molecular formula C9H18N2O B2713103 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 313975-41-6

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No. B2713103
CAS RN: 313975-41-6
M. Wt: 170.256
InChI Key: MZNCLIDEUSKTII-UHFFFAOYSA-N
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Description

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane is 1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane is a liquid at room temperature . The compound has a molecular weight of 170.25 . The InChI code for the compound is 1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 .

Scientific Research Applications

Antihypertensive Applications

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been researched for their potential antihypertensive properties. For example, specific derivatives in this category have shown significant antihypertensive activity, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Treating Chronic Kidney Diseases

This compound has been identified as a potential orally active agent for treating chronic kidney diseases. Certain derivatives exhibit excellent soluble epoxide hydrolase (sEH) inhibitory activity and bioavailability, which is significant for managing chronic kidney conditions (Kato et al., 2014).

Catalyst-Free Synthesis of Spiro Heterocycles

The compound has been utilized in the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles. This method is significant for producing high yields of diazaspiro compounds within a short reaction time, which is valuable in various chemical synthesis processes (Aggarwal et al., 2014).

Dual µ-Opioid Receptor Agonists and σ1 Receptor Antagonists

Derivatives of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as dual ligands for sigma-1 receptor and µ-opioid receptor, showing potential in the treatment of pain with reduced side effects (García et al., 2019).

Bioactivity in Various Disorders

Compounds containing 1,9-diazaspiro[5.5]undecanes, a related structure, have shown potential for the treatment of obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders. This highlights the versatile bioactivity of compounds in this chemical class (Blanco‐Ania et al., 2017).

Photophysical Studies and TDDFT Calculations

Photophysical studies and solvatochromic analysis, along with Time-Dependent Density Functional Theory (TDDFT) calculations, have been conducted on diazaspiro compounds. This research is essential for understanding the electronic properties and potential applications in optoelectronics (Aggarwal & Khurana, 2015).

Synthesis of CCR5 Antagonists

Research has been conducted on 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists, highlighting the potential of these compounds in antiviral therapies, particularly in the context of diseases mediated by the CCR5 receptor (Yang et al., 2009).

Electrochemical Properties

The electrochemical properties of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have been explored in non-aqueous media, contributing to the understanding of the redox behavior of these compounds, which is relevant in various chemical and electrochemical applications (Abou-Elenien et al., 1991).

Safety and Hazards

The safety information for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the GHS05 and GHS07 pictograms .

Future Directions

While specific future directions for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane are not mentioned in the available resources, related compounds such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been studied for their potential as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . This suggests potential future research directions in the area of pharmacology.

properties

IUPAC Name

4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNCLIDEUSKTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane

Synthesis routes and methods

Procedure details

To a mixture of compound 404 (586.4 mg, 1.545 mmol) in tetrahydrofuran (20 mL) was added lithium aluminum hydride (240.5 mg, 6.34 mmol). After 1.5 hours at reflux the reaction was cooled to room temperature and quenched with water (240.5 μL), followed by 1N NaOH (240.5 μL), and then water (2×240.5 μL). The remaining solids were filtered off, and the filtrate was concentrated to give compound 405 (406 mg), as a sticky white solid. LCMS-ESI (POS), M/Z, M+1: Found 171.1, Calculated 171.1.
Name
compound 404
Quantity
586.4 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
240.5 mg
Type
reactant
Reaction Step Two

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